3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde typically involves the following steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a click reaction between an azide and an alkyne in the presence of a copper catalyst.
Attachment to Benzaldehyde: The triazole moiety is then attached to the benzaldehyde core through an ether linkage, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzoic acid.
Reduction: 3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving the triazole moiety.
Mechanism of Action
The mechanism by which 3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole moiety is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde: Lacks the chloro group, which may affect its reactivity and biological activity.
3-chloro-4-[(1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde: Similar structure but with a different triazole substitution pattern.
Uniqueness
3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde is unique due to the presence of both the chloro and triazole groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-4-[(2-ethyltriazol-4-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-16-14-6-10(15-16)8-18-12-4-3-9(7-17)5-11(12)13/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTDXTJDNJJBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)COC2=C(C=C(C=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.